Cas no 313554-95-9 (3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide)

3,5-Dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide is a synthetic sulfonamide derivative featuring a benzamide core with dimethoxy substitutions and a pyrazine sulfamoyl moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its structurally distinct sulfonamide and aromatic groups. The presence of methoxy groups enhances solubility and bioavailability, while the pyrazine ring may contribute to binding affinity in biological systems. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Suitable for controlled reactions, it is typically handled under standard laboratory conditions with appropriate safety measures.
3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide structure
313554-95-9 structure
商品名:3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide
CAS番号:313554-95-9
MF:C20H20N4O6S
メガワット:444.461003303528
CID:6593805
PubChem ID:3631078

3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide
    • 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
    • Benzamide, 3,5-dimethoxy-N-[4-[[(3-methoxy-2-pyrazinyl)amino]sulfonyl]phenyl]-
    • SR-01000393359
    • 3,5-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
    • SR-01000393359-1
    • 3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
    • Oprea1_800037
    • F0011-0559
    • AKOS001570570
    • 313554-95-9
    • インチ: 1S/C20H20N4O6S/c1-28-15-10-13(11-16(12-15)29-2)19(25)23-14-4-6-17(7-5-14)31(26,27)24-18-20(30-3)22-9-8-21-18/h4-12H,1-3H3,(H,21,24)(H,23,25)
    • InChIKey: QSRZKQCXTVOYRS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(S(NC2=NC=CN=C2OC)(=O)=O)C=C1)(=O)C1=CC(OC)=CC(OC)=C1

計算された属性

  • せいみつぶんしりょう: 444.11035554g/mol
  • どういたいしつりょう: 444.11035554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 668
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 137Ų

3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0011-0559-75mg
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0011-0559-10mg
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0011-0559-5μmol
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0011-0559-2mg
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0011-0559-25mg
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0011-0559-3mg
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0011-0559-2μmol
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0011-0559-100mg
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0011-0559-20μmol
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0011-0559-30mg
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
313554-95-9 90%+
30mg
$119.0 2023-05-17

3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide 関連文献

3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamideに関する追加情報

Recent Advances in the Study of 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide (CAS: 313554-95-9)

The compound 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide (CAS: 313554-95-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 313554-95-9 exhibits high affinity for the ATP-binding site of certain tyrosine kinases, leading to potent anti-proliferative effects in cancer cell lines. The study utilized X-ray crystallography to reveal the precise binding interactions, highlighting the importance of the methoxy groups in stabilizing the inhibitor-enzyme complex.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-inflammatory agent. A preclinical study conducted by researchers at the University of Cambridge found that 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide significantly reduced the production of pro-inflammatory cytokines in macrophage cells, suggesting its utility in treating chronic inflammatory diseases. The study also reported favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.

Another notable advancement is the development of novel synthetic routes for 313554-95-9, as reported in a 2022 article in Organic Process Research & Development. The authors described a scalable and cost-effective method for the synthesis of this compound, which could facilitate its further investigation and potential commercialization. The optimized synthetic pathway achieved a high yield (85%) and purity (>99%), addressing previous challenges related to scalability and impurity control.

Despite these promising findings, challenges remain in the clinical translation of 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide. Recent toxicology studies have identified potential hepatotoxicity at high doses, necessitating further optimization of the compound's structure to improve its safety profile. Ongoing research is focused on generating derivatives with reduced toxicity while maintaining therapeutic efficacy.

In conclusion, the latest research on 313554-95-9 underscores its potential as a versatile scaffold for drug development, with applications spanning oncology, inflammation, and beyond. Future studies will likely focus on advancing this compound through preclinical and clinical trials, as well as exploring its combination with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms.

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